molecular formula C6HCl2N5 B11888993 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B11888993
M. Wt: 214.01 g/mol
InChI Key: JTZIMWRZPMXJCO-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 4 and 6, and a cyano group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, fused ring systems, and various derivatives with functional groups such as amides, imines, and thiols .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, the compound can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable scaffold for the development of novel compounds with specific biological activities .

Properties

Molecular Formula

C6HCl2N5

Molecular Weight

214.01 g/mol

IUPAC Name

4,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

InChI

InChI=1S/C6HCl2N5/c7-4-3-2(1-9)12-13-5(3)11-6(8)10-4/h(H,10,11,12,13)

InChI Key

JTZIMWRZPMXJCO-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C2C(=NN1)N=C(N=C2Cl)Cl

Origin of Product

United States

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